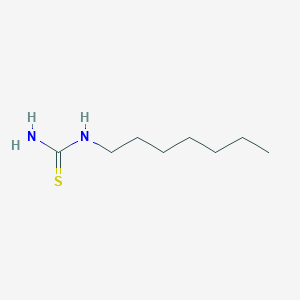
5-Methylpyrazin-2-carboxamid
Übersicht
Beschreibung
5-Methylpyrazine-2-carboxamide is an organic compound belonging to the pyrazine family. It is a white crystalline powder that is soluble in water and has a melting point of 235-237°C. This compound is known for its nearly planar structure, with a dihedral angle of 2.14° between the pyrazine ring and the mean plane of the carboxamide group .
Wissenschaftliche Forschungsanwendungen
5-Methylpyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other pyrazine derivatives, such as 2-bromo-5-methylpyrazine and 5,50-dimethyl-2,20-bipyrazine.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antibacterial and antifungal properties.
Medicine: It serves as an intermediate in the production of pharmaceutical compounds like Acipimox and Glipizide, which are used to treat hyperlipidemia and diabetes, respectively.
Industry: The compound is used in the preparation of bidentate ligands for coordinating transition metals.
Wirkmechanismus
Target of Action
It’s known that this compound is an intermediate in the preparation of 2-bromo-5-methylpyrazine . The latter compound has been used to synthesize 5,50-dimethyl-2,20-bipyrazine derivatives as bidentate ligands to coordinate to transition metals .
Mode of Action
The molecular structure of the compound is nearly planar, with a dihedral angle of 214 (11) between the pyrazine ring and the mean plane of the carboxamide group . This planar structure may influence its interaction with its targets.
Biochemical Pathways
Given its role as an intermediate in the synthesis of 2-bromo-5-methylpyrazine, it may be involved in the biochemical pathways related to the function of this compound .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which may influence its bioavailability.
Result of Action
Its role as an intermediate in the synthesis of 2-bromo-5-methylpyrazine suggests that it may contribute to the effects of this compound .
Action Environment
It’s known that the compound should be stored in a dark place, sealed in dry, at room temperature , suggesting that light, moisture, and temperature may affect its stability.
Biochemische Analyse
Biochemical Properties
5-Methylpyrazine-2-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as an intermediate in the preparation of 2-bromo-5-methylpyrazine, which is further utilized to synthesize bidentate ligands for coordination to transition metals . The compound forms hydrogen bonds, creating inversion dimers and ring motifs, which are crucial for its biochemical interactions .
Cellular Effects
5-Methylpyrazine-2-carboxamide influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form hydrogen bonds and interact with other molecules can lead to changes in cellular functions. For example, its interaction with proteins and enzymes can alter their activity, impacting cellular metabolism and gene expression .
Molecular Mechanism
At the molecular level, 5-Methylpyrazine-2-carboxamide exerts its effects through binding interactions with biomolecules. It forms hydrogen bonds with other molecules, creating stable structures that influence biochemical reactions. These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecules involved. Additionally, the compound’s ability to form inversion dimers and ring motifs plays a crucial role in its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methylpyrazine-2-carboxamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it forms stable hydrogen bonds, which can influence its long-term effects on cellular function. The compound’s ability to maintain its structure over time is crucial for its effectiveness in biochemical applications .
Dosage Effects in Animal Models
The effects of 5-Methylpyrazine-2-carboxamide vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical changes. It is essential to determine the threshold effects and potential toxic or adverse effects at high doses to ensure safe and effective use in biochemical research .
Metabolic Pathways
5-Methylpyrazine-2-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been used in the synthesis of 2,5-Dimethylpyrazine, a compound important in pharmaceutical and food industries . Understanding the metabolic pathways involving 5-Methylpyrazine-2-carboxamide is crucial for its application in biochemical research.
Transport and Distribution
The transport and distribution of 5-Methylpyrazine-2-carboxamide within cells and tissues are essential for its biochemical effects. The compound interacts with transporters and binding proteins, influencing its localization and accumulation. These interactions determine the compound’s effectiveness in reaching its target sites and exerting its biochemical effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One method for synthesizing 5-Methylpyrazine-2-carboxamide involves the catalytic oxidation of 2,5-dimethylpyrazine. This reaction is carried out in a normal pressure fixed bed reactor, where 2,5-dimethylpyrazine is diluted and oxidized in the presence of a catalyst at temperatures ranging from 150-350°C . The catalyst typically consists of a carrier such as gamma-Al2O3 and active components like metallic oxides of manganese, vanadium, titanium, and strontium .
Industrial Production Methods
Another industrial method involves an oxidation reaction in an acetic acid solvent using 2,5-dimethylpyrazine as the raw material, cobalt acetate and manganese acetate as catalysts, and potassium bromide as a cocatalyst. The reaction is conducted at temperatures between 90-110°C . After the reaction, the solution is cooled, crystallized, filtered, and dried to obtain 5-Methylpyrazine-2-carboxamide .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methylpyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-methylpyrazine-2-carboxylic acid.
Substitution: It can participate in substitution reactions to form derivatives like 2-bromo-5-methylpyrazine.
Common Reagents and Conditions
Oxidation: Common reagents include air or oxygen in the presence of catalysts like gamma-Al2O3 supported metallic oxides.
Substitution: Reagents such as bromine can be used for halogenation reactions.
Major Products
Oxidation: 5-Methylpyrazine-2-carboxylic acid.
Substitution: 2-Bromo-5-methylpyrazine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazinamide: An antituberculosis agent that shares a similar pyrazine structure and mechanism of action.
2-Bromo-5-methylpyrazine: A derivative used in the synthesis of bipyrazine ligands.
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide: A compound with antibacterial activities against drug-resistant bacteria.
Uniqueness
5-Methylpyrazine-2-carboxamide is unique due to its specific structural features and its role as an intermediate in the synthesis of various biologically active compounds. Its nearly planar structure and ability to form hydrogen bonds make it a valuable compound in both chemical and biological research .
Eigenschaften
IUPAC Name |
5-methylpyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-4-2-9-5(3-8-4)6(7)10/h2-3H,1H3,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBQCUZBVHFPBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374999 | |
| Record name | 5-methylpyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5521-57-3 | |
| Record name | 5-Methyl-2-pyrazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5521-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methylpyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5521-57-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Imidazo[2,1-b]thiazole-6-carboxylic acid](/img/structure/B1302190.png)



